molecular formula C12H11NO4 B1522512 5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid CAS No. 1245808-09-6

5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B1522512
CAS No.: 1245808-09-6
M. Wt: 233.22 g/mol
InChI Key: QMQQYVJXLOSFLY-UHFFFAOYSA-N
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Description

5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a 2-aminophenoxy methyl substituent at the 5-position of the furan ring. The aminophenoxy group introduces both electron-donating (via the amino group) and aromatic π-system effects, which may enhance solubility, bioactivity, and binding interactions with biological targets.

Properties

IUPAC Name

5-[(2-aminophenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c13-9-3-1-2-4-10(9)16-7-8-5-6-11(17-8)12(14)15/h1-6H,7,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQQYVJXLOSFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233548
Record name 5-[(2-Aminophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245808-09-6
Record name 5-[(2-Aminophenoxy)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245808-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Aminophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. With the molecular formula C12H11NO4C_{12}H_{11}NO_{4} and a molecular weight of 233.22 g/mol, this compound features an aminophenoxy group that may influence its interaction with biological targets.

PropertyValue
CAS Number1245808-09-6
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Purity95%

The biological activity of this compound is thought to be mediated through its ability to interact with specific enzymes and receptors in biological systems. The presence of the furan ring and the aminophenoxy moiety allows for potential hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets.

Pharmacological Studies

  • Anti-inflammatory Activity : Research indicates that derivatives of furan-2-carboxylic acid exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have been shown to inhibit neutrophil degranulation and superoxide formation, suggesting potential therapeutic applications in inflammatory diseases .
  • Antioxidant Properties : The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases.
  • Antiallergic Effects : Certain derivatives have demonstrated promising results in inhibiting β-glucuronidase and histamine release from mast cells, indicating their potential as anti-allergic agents .

Study on Neutrophil Activity

A study focused on the biological activity of furan derivatives found that specific compounds significantly inhibited fMLP-induced neutrophil degranulation. Among these, a derivative closely related to this compound exhibited greater activity than established controls, highlighting its potential as a lead compound for further development in anti-inflammatory therapies .

In Vitro Antioxidant Evaluation

In vitro studies have evaluated the antioxidant properties of various furan derivatives. The results indicated that these compounds could scavenge free radicals effectively, suggesting their utility in formulations aimed at reducing oxidative damage in cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid with structurally related furan-2-carboxylic acid derivatives, focusing on substituent effects, synthesis, and bioactivity.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Structure Molecular Weight (g/mol) Key Properties/Bioactivity Synthesis Method Evidence ID
5-Phenylfuran-2-carboxylic acid Phenyl group at C5 188.18 Enhanced lipophilicity; used in Suzuki coupling studies Suzuki-Miyaura cross-coupling
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl group at C5 233.17 Strong electron-withdrawing nitro group; crystallized for MbtI inhibitor studies Suzuki coupling + hydrolysis
5-(3-Hydroxypentyl)furan-2-carboxylic acid 3-Hydroxypentyl chain at C5 195.07 Hydrogen bonding via -OH; isolated from mangrove fungus with potential antimicrobial use Fungal fermentation
5-(4-Fluorophenoxy)methylfuran-2-carboxylic acid 4-Fluorophenoxy methyl at C5 232.23 Electron-withdrawing F; logP = 2.68 (moderate lipophilicity) Not specified
5-(2-Carboxyethyl)furan-2-carboxylic acid Carboxyethyl group at C5 200.14 Dual carboxylic acid groups; antibacterial activity against Xanthomonas axonopodis Fungal fermentation
Target: this compound 2-Aminophenoxy methyl at C5 ~237.24 (estimated) Predicted: Enhanced solubility (amino group), potential receptor binding via NH₂ Likely Suzuki coupling N/A

Key Analysis

Synthetic Methods: Suzuki-Miyaura cross-coupling is a common method for introducing aryl/heteroaryl groups to the furan ring (e.g., phenyl and nitrophenyl derivatives) . The target compound could be synthesized similarly using 2-aminophenoxy boronic acid and methyl 5-bromofuran-2-carboxylate. Fungal fermentation yields hydroxylated derivatives (e.g., hydroxypentyl and carboxyethyl), which are structurally distinct but highlight natural product diversity .

Substituent Effects: Electron-Withdrawing Groups: The nitro group in 5-(4-nitrophenyl)furan-2-carboxylic acid increases acidity and stabilizes negative charge, aiding crystallography . However, nitro groups may reduce bioavailability due to metabolic instability. Hydrophilic Groups: Hydroxyl and carboxylic acid substituents (e.g., 5-(3-hydroxypentyl)) enhance water solubility and hydrogen-bonding capacity, critical for antimicrobial activity . Halogenated Derivatives: Fluorine in 5-(4-fluorophenoxy)methylfuran-2-carboxylic acid increases lipophilicity (logP = 2.68) and may improve membrane permeability .

Bioactivity: Fungal-derived compounds (e.g., 5-(2-carboxyethyl)furan-2-carboxylic acid) exhibit antibacterial effects, suggesting furan-carboxylic acids are privileged scaffolds for antimicrobial design .

Unique Features of the Target Compound: The 2-aminophenoxy group combines electron donation (NH₂) and π-π interactions (aromatic ring), which may improve solubility and target binding compared to nitro or halogenated analogs. The amino group could facilitate salt formation (e.g., hydrochloride salt) for enhanced stability, as seen in 5-(aminomethyl)furan-2-carboxylic acid hydrochloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid
Reactant of Route 2
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5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid

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